2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone
CAS No.: 894059-22-4
Cat. No.: VC4666313
Molecular Formula: C20H15FN4O2S
Molecular Weight: 394.42
* For research use only. Not for human or veterinary use.
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone - 894059-22-4](/images/structure/VC4666313.png)
Specification
CAS No. | 894059-22-4 |
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Molecular Formula | C20H15FN4O2S |
Molecular Weight | 394.42 |
IUPAC Name | 2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
Standard InChI | InChI=1S/C20H15FN4O2S/c1-27-16-8-4-14(5-9-16)18(26)12-28-20-23-22-19-11-10-17(24-25(19)20)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3 |
Standard InChI Key | RVDWOHMNBJGUFN-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Introduction
The compound 2-((6-(4-Fluorophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone belongs to a class of heterocyclic compounds that integrate triazole and pyridazine moieties. These structural motifs are often explored for their pharmaceutical relevance due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed analysis of the compound's structure, synthesis, and potential applications.
Structural Overview
The compound is characterized by the following features:
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Core Framework: The molecule contains a triazolo[4,3-b]pyridazine ring system with a 4-fluorophenyl substituent at the 6-position.
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Functional Groups: A thioether (-S-) linkage connects the triazolopyridazine core to a 4-methoxyphenyl ethanone group.
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Molecular Formula: C18H14FN3O2S.
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Molecular Weight: Approximately 355.39 g/mol.
The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups contributes to the compound's physicochemical properties and potential biological activity.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Triazolopyridazine Core: This is achieved through cyclization reactions involving hydrazine derivatives and suitable precursors like pyridazines.
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Thioether Bond Formation: The introduction of the sulfur atom is facilitated by nucleophilic substitution reactions using thiol-containing reagents.
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Attachment of the Ethanone Group: The final step involves coupling with a 4-methoxyphenyl ethanone derivative.
Biological Activity
Compounds containing triazole and pyridazine rings have been widely studied for their biological activities:
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Antimicrobial Properties: Similar compounds have shown significant antibacterial and antifungal activity by disrupting microbial enzymes or cell walls .
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Anticancer Potential: The triazolopyridazine core is known to interact with various cancer-related targets such as kinases and DNA-binding proteins .
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Anti-inflammatory Effects: The fluorophenyl group enhances lipophilicity and bioavailability, which may improve anti-inflammatory efficacy.
Research Applications
This compound can serve as a lead molecule in drug discovery programs targeting:
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Antimicrobial Agents: Modifications could enhance potency against resistant bacterial strains.
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Oncology Research: Its triazolopyridazine scaffold can be optimized for kinase inhibition.
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Pharmacokinetics Studies: The presence of fluorine aids in metabolic stability studies.
Limitations and Future Directions
While promising, further studies are required to:
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Determine its exact mechanism of action through in vitro and in vivo studies.
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Assess its toxicity profile to ensure safety for therapeutic use.
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Explore structural modifications to enhance specificity for biological targets.
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